molecular formula C12H20N4O8S B117180 S-(N-Hydroxy-N-methylcarbamoyl)glutathione CAS No. 144810-23-1

S-(N-Hydroxy-N-methylcarbamoyl)glutathione

Cat. No.: B117180
CAS No.: 144810-23-1
M. Wt: 380.38 g/mol
InChI Key: RITFSVQFPRZDHQ-BQBZGAKWSA-N
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Description

S-(N-methyl-N-hydroxycarbamoyl)glutathione: is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its role as an inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(N-methyl-N-hydroxycarbamoyl)glutathione involves the reaction of glutathione with N-methylhydroxylamine under specific conditions. The process typically includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: S-(N-methyl-N-hydroxycarbamoyl)glutathione primarily undergoes:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under mild conditions.

Major Products:

Scientific Research Applications

S-(N-methyl-N-hydroxycarbamoyl)glutathione has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(N-methyl-N-hydroxycarbamoyl)glutathione involves its interaction with glyoxalase I. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the detoxification of methylglyoxal. This leads to the accumulation of methylglyoxal, which can induce cytotoxic effects in cells .

Comparison with Similar Compounds

Uniqueness: S-(N-methyl-N-hydroxycarbamoyl)glutathione is unique due to its specific inhibitory activity against glyoxalase I and its potential therapeutic applications. Its methyl group provides distinct chemical properties compared to other derivatives, influencing its binding affinity and inhibitory potency .

Properties

CAS No.

144810-23-1

Molecular Formula

C12H20N4O8S

Molecular Weight

380.38 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1

InChI Key

RITFSVQFPRZDHQ-BQBZGAKWSA-N

SMILES

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Key on ui other cas no.

144810-23-1

sequence

XXG

Synonyms

S-(N-hydroxy-N-methylcarbamoyl)glutathione
S-HMCG

Origin of Product

United States

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